molecular formula C16H19ClN2O3S B5637520 1-(3-chloro-4-methoxyphenyl)-4-(4-thiomorpholinylcarbonyl)-2-pyrrolidinone

1-(3-chloro-4-methoxyphenyl)-4-(4-thiomorpholinylcarbonyl)-2-pyrrolidinone

Cat. No. B5637520
M. Wt: 354.9 g/mol
InChI Key: XWVMLFHRSMAJTC-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of organic compounds known for their complex synthesis and diverse chemical properties. These compounds are typically synthesized for their potential applications in various fields such as materials science, medicinal chemistry, and as intermediates in organic synthesis.

Synthesis Analysis

Synthetic approaches to similar compounds often involve condensation reactions, ring closures, or rearrangements. For example, the reaction of N-substituted pyrrolidinones with alkaline methoxide can afford methoxylated pyrrolidinones, highlighting a common synthetic strategy for introducing functional groups into the pyrrolidinone framework (Ghelfi et al., 2003).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR, and mass spectrometry. These techniques can confirm the geometry, connectivity, and stereochemistry of the synthesized compounds. For example, X-ray analysis can reveal the orthorhombic crystalline structure and the dihedral angles between different rings in a compound (Al‐Refai et al., 2016).

Chemical Reactions and Properties

The chemical behavior of these compounds can be quite varied, depending on their functional groups. For instance, reactions with alkaline methoxide can lead to rearrangements and the formation of methoxylated derivatives, demonstrating the reactive nature of the pyrrolidinone ring system under basic conditions (Ghelfi et al., 2003).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-4-(thiomorpholine-4-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-22-14-3-2-12(9-13(14)17)19-10-11(8-15(19)20)16(21)18-4-6-23-7-5-18/h2-3,9,11H,4-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVMLFHRSMAJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCSCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methoxyphenyl)-4-(4-thiomorpholinylcarbonyl)-2-pyrrolidinone

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